molecular formula C10H17NO2 B1277457 2-Azaspiro[4.5]decane-4-carboxylic acid

2-Azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B1277457
M. Wt: 183.25 g/mol
InChI Key: JPZJKIYKFOEPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[45]decane-4-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer, followed by solvent removal .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Properties

IUPAC Name

2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZJKIYKFOEPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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